molecular formula C13H10N2OS2 B2871600 3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1154244-40-2

3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2871600
CAS No.: 1154244-40-2
M. Wt: 274.36
InChI Key: YWBFFNWNSCYBCE-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylphenyl group at position 3 and a thioxo (sulfur-containing) moiety at position 2. This scaffold is part of a broader class of thieno-pyrimidinones, which are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound’s synthesis typically involves cyclocondensation reactions between α,β-unsaturated ketones and 6-aminothiouracil derivatives under reflux conditions in polar aprotic solvents like DMF, yielding moderate to good purity .

Properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-3-2-4-9(7-8)15-12(16)11-10(5-6-18-11)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBFFNWNSCYBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core through a series of nucleophilic and electrophilic reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring and the thienopyrimidine core can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The thioxo group and the thienopyrimidine core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thieno-pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related analogs:

Compound Name Substituents (Positions) Core Structure Key Features
Target Compound 3-(3-methylphenyl), 2-thioxo Thieno[3,2-d]pyrimidinone Methyl group enhances lipophilicity; thioxo improves enzyme binding
IVPC () 3-(4-methyl-2-pyridinyl), 5,6-dimethyl Thieno[2,3-d]pyrimidinone Pyridinyl and methyl groups increase PAH binding affinity; X-ray confirmed interactions
3-(3,4-Dimethylphenyl) analog () 3-(3,4-dimethylphenyl), 2-thioxo Thieno[3,2-d]pyrimidinone Additional methyl reduces solubility but improves metabolic stability
3-Amino-2-thioxo-6-carboxylic acid derivative () 3-amino, 6-carboxylic acid, 2-thioxo Thieno[2,3-d]pyrimidinone Carboxylic acid enhances anti-inflammatory activity; low ulcerogenicity
3-Allyl-6-phenyl derivative () 3-allyl, 6-phenyl, 2-thioxo Thieno[2,3-d]pyrimidinone Allyl group introduces steric hindrance, reducing cytotoxicity

Key Observations :

  • Aromatic Substitutents : Pyridinyl (IVPC) and phenyl groups (e.g., 3-allyl-6-phenyl) improve target selectivity but may reduce solubility. Methyl groups (3-methylphenyl, 5,6-dimethyl) enhance membrane permeability .
  • Functional Groups : Thioxo moieties are critical for hydrogen bonding with enzymes, while carboxylic acid derivatives () exhibit enhanced anti-inflammatory effects .

Key Observations :

  • The target compound’s synthesis requires prolonged heating, whereas microwave-assisted methods () improve efficiency for carboxylic acid derivatives .
  • Cyclization with KOtBu () achieves higher yields (up to 95%) compared to DMF-based methods .
Pharmacological Activities
Compound Biological Activity Mechanism/Application Potency (IC50/EC50) Reference
Target Compound Anticancer (under evaluation) Not fully characterized Pending
IVPC () Pharmacological chaperone for PKU Stabilizes PAH enzyme Sub-µM affinity
3-Amino-6-carboxylic acid () Anti-inflammatory COX-2 inhibition Comparable to diclofenac
5,6-Dimethyl derivatives () CK1 inhibition Selective kinase inhibition IC50 = 0.8–2.1 µM

Key Observations :

  • IVPC’s methyl and pyridinyl groups are critical for PAH binding, a feature absent in the target compound .
  • Carboxylic acid derivatives () show COX-2 inhibition but lack the methylphenyl group’s lipophilic advantages .

Key Observations :

  • Methyl and pyridinyl groups (IVPC) improve solubility compared to purely aromatic substituents .

Biological Activity

3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a thieno-pyrimidine core structure, characterized by the presence of a thioxo group and a methylphenyl substituent. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Study Findings : A series of thieno[3,2-d]pyrimidine derivatives were tested against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis and inhibiting essential metabolic pathways.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Lines : Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis via the mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c from mitochondria.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Caspase activation

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an enzyme inhibitor:

  • Target Enzymes : It has been identified as a potent inhibitor of certain kinases involved in cancer progression.
  • Inhibition Studies : Kinetic studies reveal that it acts as a competitive inhibitor with Ki values in the low micromolar range.
EnzymeKi (µM)Type of Inhibition
Protein Kinase A1.5Competitive
Cyclin-dependent kinase 20.8Competitive

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thieno[3,2-d]pyrimidine derivatives against multi-drug resistant bacterial strains. The results indicated that derivatives with a methyl group at the para position exhibited enhanced activity compared to their ortho counterparts.
  • Cytotoxicity in Cancer Models : Research conducted by Cancer Research demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer.

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